molecular formula C10H16Cl2N2O B2907937 4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride CAS No. 2378503-57-0

4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride

Cat. No.: B2907937
CAS No.: 2378503-57-0
M. Wt: 251.15
InChI Key: PZEAUGVJVMDEDU-UHFFFAOYSA-N
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Description

4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a methoxy group attached to a pyridine ring, which is further substituted with a pyrrolidine moiety. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules, enhancing its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and yield. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial for sustainable production .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The methoxy group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity. This compound may act as an agonist or antagonist, depending on the target and the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride is unique due to the presence of both the methoxy group and the pyrrolidine ring, which confer distinct chemical and biological properties. These features make it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-methoxy-2-pyrrolidin-3-ylpyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.2ClH/c1-13-9-3-5-12-10(6-9)8-2-4-11-7-8;;/h3,5-6,8,11H,2,4,7H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZEAUGVJVMDEDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1)C2CCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2378503-57-0
Record name 4-methoxy-2-(pyrrolidin-3-yl)pyridine dihydrochloride
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